molecular formula C17H21NO2 B2534121 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2320895-76-7

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one

Cat. No. B2534121
CAS RN: 2320895-76-7
M. Wt: 271.36
InChI Key: DCQQPRJNTWYWBD-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one” is a complex organic molecule. It seems to contain an 8-azabicyclo[3.2.1]octane core, which is a common structural motif in many biologically active compounds .

Scientific Research Applications

Synthetic Methodologies A novel and versatile method for the enantioselective synthesis of tropane alkaloids has been developed, utilizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones as key intermediates. This approach is significant for synthesizing various tropane derivatives, which are structurally related to the compound (Mao et al., 2014). The gold(III) tetrachloride salt of L-cocaine, another related structure, has been characterized, providing insights into the structural features of these compounds (Wood et al., 2007).

Structural and Conformational Studies The synthesis and crystal structure characterization of a chlorophenyl derivative of an azabicyclo[3.2.1]octanone revealed important conformational features, including intermolecular hydrogen bonds, which could be relevant to understanding the behavior of similar compounds in biological systems (Wu et al., 2015). Furthermore, the study of cycloadducts of methyl hydroxyalkynoates and DBU transforming into structures with furan-2(5H)-one and caprolactam rings offers synthetic routes that could be applicable to the modification of the core structure of the compound (Trofimov et al., 2017).

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, understanding its chemical reactivity, determining its physical and chemical properties, and investigating its potential biological activity. The 8-azabicyclo[3.2.1]octane core is a common structural motif in many biologically active compounds, suggesting potential avenues for future research .

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-10-14-8-9-15(11-12)18(14)17(19)13(2)20-16-6-4-3-5-7-16/h3-7,13-15H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQPRJNTWYWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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